molecular formula C9H13NO3 B6305128 2,6-Dimethoxy-5-methylpyridine-3-methanol CAS No. 1879026-22-8

2,6-Dimethoxy-5-methylpyridine-3-methanol

Cat. No.: B6305128
CAS No.: 1879026-22-8
M. Wt: 183.20 g/mol
InChI Key: CBISIGAXZCRHJT-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-5-methylpyridine-3-methanol is a chemical compound with the molecular formula C9H13NO3 and a molecular weight of 183.21 g/mol . This compound is characterized by its pyridine ring substituted with methoxy and methyl groups, as well as a methanol group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-5-methylpyridine-3-methanol typically involves the reaction of 2,6-dimethoxypyridine with methylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the methylation process. The resulting product is then subjected to further reactions to introduce the methanol group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions where the methoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or hydrocarbons .

Scientific Research Applications

2,6-Dimethoxy-5-methylpyridine-3-methanol is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-5-methylpyridine-3-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2,6-Dimethoxy-3-methylpyridine
  • 2,6-Dimethoxy-5-ethylpyridine-3-methanol
  • 2,6-Dichloro-3-methylpyridine

Comparison: 2,6-Dimethoxy-5-methylpyridine-3-methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Properties

IUPAC Name

(2,6-dimethoxy-5-methylpyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-6-4-7(5-11)9(13-3)10-8(6)12-2/h4,11H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBISIGAXZCRHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1OC)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301260981
Record name 3-Pyridinemethanol, 2,6-dimethoxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1879026-22-8
Record name 3-Pyridinemethanol, 2,6-dimethoxy-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1879026-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinemethanol, 2,6-dimethoxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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